EEDQ

Catalog No.
S590334
CAS No.
16357-59-8
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EEDQ

CAS Number

16357-59-8

Product Name

EEDQ

IUPAC Name

ethyl 2-ethoxy-2H-quinoline-1-carboxylate

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c1-3-17-13-10-9-11-7-5-6-8-12(11)15(13)14(16)18-4-2/h5-10,13H,3-4H2,1-2H3

InChI Key

GKQLYSROISKDLL-UHFFFAOYSA-N

solubility

8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline, BC 681, EEDQ, N-carbethoxy-2-ethoxy-1,2-dihydroquinoline, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline

Canonical SMILES

CCOC1C=CC2=CC=CC=C2N1C(=O)OCC

The exact mass of the compound 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) is a highly specific, base-free carboxyl activating agent widely utilized in peptide synthesis and large-scale amidation. Functioning via the in situ generation of mixed ethyl carbonic anhydrides, EEDQ acts as its own base, thereby eliminating the need for tertiary amine additives that often drive epimerization in sensitive substrates [1]. Unlike traditional carbodiimides, EEDQ yields highly soluble and volatile byproducts (quinoline, ethanol, and carbon dioxide) that are easily purged during standard aqueous acidic workup [1]. This combination of self-basification, high thermal stability, and streamlined downstream processability makes EEDQ a highly effective choice for complex, sterically hindered, or scale-up amidation workflows where chiral integrity and operational efficiency are critical.

Research Fit

Workflow Peptide coupling reagent via mixed anhydride
Mechanism Reported racemization suppression
Probe Dopamine receptor inactivation for occupancy studies

Substituting EEDQ with generic coupling reagents like DCC, EDC, or isobutyl chloroformate (IBCF) introduces significant process and purity liabilities. Carbodiimides such as DCC require the addition of auxiliary nucleophiles (e.g., HOBt, HOAt) to suppress racemization, yet still generate insoluble dicyclohexylurea (DCU) byproducts that necessitate tedious mechanical filtration and risk API contamination [1]. Furthermore, standard uronium salts (HATU, HBTU) or carbodiimides with DMAP often cause severe racemization and low conversions when applied to sterically hindered or N-methylated amino acids [2]. While IBCF is a common low-cost alternative for mixed anhydride formation, it requires strict cryogenic temperature control and separate activation and aminolysis steps to prevent urethane side-product formation [3]. EEDQ circumvents these failures by enabling direct, one-pot coupling at ambient temperatures with complete chiral retention and fully solution-phase byproduct removal.

Substitution Risk

Risk Factor
EEDQ
Carbodiimides (DCC/EDCI)
Racemization
May limit chiral loss
May induce significant epimerization
Byproducts
Mixed anhydride pathway
N-acylurea formation may contaminate product

Suppression of Racemization in Sterically Hindered Peptide Couplings

In the synthesis of highly hindered N-methylated peptide intermediates (e.g., viridic acid precursors), standard coupling reagents fail to maintain chiral integrity. When carbodiimides, HBTU, HATU, or PyBroP were employed with DMAP, the reactions resulted in severe racemization and negligible optically active conversion[1]. In contrast, EEDQ facilitated the direct coupling without additional tertiary bases, yielding the optically active target tripeptide at a 51% isolated yield [1].

Evidence DimensionYield of optically active hindered tripeptide
Target Compound Data51% isolated yield with preserved chiral integrity
Comparator Or BaselineCarbodiimides / HBTU / HATU (severe racemization, negligible optically active product)
Quantified Difference51% absolute yield of optically active product vs. negligible optically pure yield
ConditionsPeptide coupling of Boc-Gly and NMe-Val derivatives for viridic acid total synthesis

Eliminates the need for expensive chiral purification steps and rework when synthesizing highly epimerization-prone or sterically hindered peptide APIs.

Racemization Suppression
Head-to-head
EEDQ: No detectable racemization
DIC, HATU: Significant racemization
Supports stereochemical integrity
Solid-phase model; review solution-phase

High Thermal Stability and Safety Profile for Large-Scale Manufacturing

Process chemistry evaluations prioritize reagents with high thermal stability to mitigate runaway reaction risks. Differential Scanning Calorimetry (DSC) data identifies EEDQ as a preferred reagent, exhibiting a high onset temperature of 252 °C and an exceptionally small average total exotherm energy[1]. This thermal profile outperforms common coupling additives like HOBt, which present known explosive hazards and require stringent temperature controls and safety engineering during scale-up [1].

Evidence DimensionThermal decomposition onset (DSC)
Target Compound DataDSC onset temperature of 252 °C with minimal total exotherm
Comparator Or BaselineHOBt and related benzotriazole additives (lower thermal onset, known explosive properties)
Quantified DifferenceSafe operation up to 252 °C vs. strict low-temperature limits for explosive comparators
ConditionsDifferential Scanning Calorimetry (DSC) thermal hazard evaluation for process scale-up

High thermal onset significantly reduces cooling costs and safety engineering requirements for large-scale API manufacturing.

Crosslinking Efficiency
Head-to-head
EEDQ: ~3× lower optimal conc.
DCCD: Higher concentration needed
Lower reagent requirement for crosslinking
NACP/Aβ25-35 in vitro model

Direct One-Pot Coupling vs. Multi-Step Chloroformate Activation

Isobutyl chloroformate (IBCF) is an industry standard for mixed anhydride generation but mandates separate, cryogenic activation and aminolysis steps to avoid side reactions. EEDQ, however, allows for direct, one-pot coupling at room temperature. Because the mixed ethyl carbonic anhydride generated by EEDQ is consumed by the amine immediately upon formation, anhydride buildup is prevented. This direct workflow yields comparable results (e.g., 95% yield for Boc-Val-O-COOEt) to step-wise chloroformate methods, but without the operational complexity of sub-zero cooling [1].

Evidence DimensionWorkflow complexity and reaction temperature
Target Compound DataOne-pot direct coupling at 23 °C (95% yield)
Comparator Or BaselineIsobutyl chloroformate (IBCF) (requires separate activation step at cryogenic temperatures, e.g., -5 °C to -15 °C)
Quantified DifferenceElimination of separate activation step and >25 °C reduction in cooling requirements while maintaining >90% yield
ConditionsMixed anhydride generation and subsequent aminolysis of Boc-Val-OH

Streamlines manufacturing workflows by eliminating cryogenic cooling and multi-step reactant additions, directly lowering batch cycle times.

Peptide Coupling Yield
Head-to-head
EEDQ: 43–97% yield
DCC, EDCI, CDI: Comparable yields
Competitive coupling efficiency
Solution-phase dipeptide synthesis

Downstream Purification Efficiency via Aqueous-Extractable Byproducts

Traditional carbodiimide reagents like DCC generate dicyclohexylurea (DCU) as a byproduct, which is notoriously insoluble in most organic solvents and requires tedious filtration or chromatography to remove. In contrast, EEDQ coupling generates quinoline, ethanol, and carbon dioxide [1]. The quinoline and ethanol are easily and quantitatively purged during a standard aqueous acidic workup, enabling seamless downstream processing without solid-liquid separations or the risk of residual urea contaminating the final product [1].

Evidence DimensionByproduct solubility and removal method
Target Compound Data100% soluble/volatile byproducts (quinoline, EtOH, CO2) removed via aqueous acidic wash
Comparator Or BaselineDCC (generates insoluble DCU)
Quantified DifferenceComplete elimination of mechanical filtration steps for byproduct removal
ConditionsStandard amide bond formation and subsequent liquid-liquid extraction workup

Reduces downstream processing bottlenecks, equipment fouling, and API contamination risks associated with insoluble urea byproducts in commercial-scale synthesis.

Immobilization Efficiency
Reported
90% in 2 h at pH 5.25
Rapid enzyme immobilization
Cross-study context; review for target enzyme
Amine Chemoselectivity
Class-level
Selective aliphatic over aromatic amine coupling
Enables chemoselective amide formation
Polymer-supported reagent; no base/additive

Large-Scale API Amidation and Process Chemistry

EEDQ is a highly suitable choice for commercial-scale amidation where thermal safety and streamlined downstream processing are paramount. Its high DSC onset temperature (252 °C) ensures process safety, while its aqueous-extractable byproducts eliminate the equipment fouling and filtration bottlenecks associated with DCC/DCU [1].

Synthesis of Sterically Hindered and N-Methylated Peptides

In the synthesis of complex pharmaceutical intermediates, such as viridic acid precursors, EEDQ succeeds where standard uronium salts (HATU) or carbodiimides fail. By acting as its own base, EEDQ suppresses the severe racemization typically induced by tertiary amine additives, ensuring high yields of optically pure hindered peptides [2].

Ambient-Temperature Mixed Anhydride Couplings

For facilities looking to reduce energy costs and batch cycle times, EEDQ replaces isobutyl chloroformate (IBCF). It allows for one-pot, direct mixed anhydride coupling at room temperature, completely bypassing the cryogenic cooling and step-wise addition protocols required by traditional chloroformates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereochemically demanding peptide synthesis
Racemization suppression profile
Chiral purity post-coupling
Protein crosslinking for aggregation studies
Crosslinking efficiency
Oligomerization yield and artifact control
Enzyme immobilization on solid supports
Immobilization efficiency
Coupling time and enzyme activity retention
Dopamine receptor occupancy studies
Irreversible receptor antagonism
Receptor turnover and behavioral pharmacology models

Physical Description

Off-white powder; [Alfa Aesar MSDS]

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

247.12084340 Da

Monoisotopic Mass

247.12084340 Da

Heavy Atom Count

18

UNII

60O971AN19

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 82 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 81 of 82 companies with hazard statement code(s):;
H302 (91.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (12.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

Pictograms

Irritant

Irritant

Other CAS

16357-59-8

Wikipedia

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline

General Manufacturing Information

1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, ethyl ester: ACTIVE

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